molecular formula C16H36N2O2 B1334966 Tetrabutylammonium nitrite CAS No. 26501-54-2

Tetrabutylammonium nitrite

Cat. No. B1334966
CAS RN: 26501-54-2
M. Wt: 288.47 g/mol
InChI Key: SHRKDVQQQPFSIY-UHFFFAOYSA-M
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Description

Tetrabutylammonium nitrite is a chemical compound with the formula (CH3CH2CH2CH2)4N(NO2). It serves as a supporting electrolyte in liquid ammonia and is also used in the preparation of nitrates from triflates .


Synthesis Analysis

Tetrabutylammonium nitrite is synthesized from tetrabutylammonium bromide by passing through Amberlite anionic exchange resin with potassium nitrate . The filtrate is then evaporated to dryness and recrystallized from benzene to give pure Tetrabutylammonium nitrite as a white crystalline solid .


Molecular Structure Analysis

The linear formula of Tetrabutylammonium nitrite is (CH3CH2CH2CH2)4N(NO2) and its molecular weight is 288.47 g/mol .


Chemical Reactions Analysis

Tetrabutylammonium nitrite is commonly used as a catalyst in reactions involving the Fischer–Speier esterification mechanism . It is also employed as an efficient co-catalyst for numerous coupling reactions .


Physical And Chemical Properties Analysis

Tetrabutylammonium nitrite is a white crystalline solid . Its exact mass is 288.277678395 g/mol and it has a topological polar surface area of 52.5 Ų .

Scientific Research Applications

Synthesis of Aliphatic Nitrocompounds

TBANO2 serves as a reagent for the synthesis of aliphatic nitrocompounds from bromides . This application is crucial in organic chemistry, as nitrocompounds are important intermediates in the production of amines, which are building blocks for pharmaceuticals, agrochemicals, and dyes.

Phase-Transfer Catalysis

Although more commonly associated with tetrabutylammonium bromide (TBAB), TBANO2 can also act as a phase-transfer catalyst in various organic reactions . This process is essential for increasing the reaction rate in an organic synthesis where reactants are in different phases.

Gas Storage Materials

TBANO2 is involved in the formation of semi-clathrate hydrates, which have potential applications in gas storage . These hydrates can store gases like methane and carbon dioxide, which is significant for energy storage and greenhouse gas capture.

Heat Storage Materials

The semi-clathrate hydrates formed with TBANO2 can also be used as heat storage materials . Their ability to store and release heat during the formation and dissociation process makes them suitable for thermal energy management.

Low-Frequency Raman Spectroscopy

TBANO2 hydrates have been studied using low-frequency Raman spectroscopy to understand intermolecular and interionic interactions . This technique provides insights into the equilibrium temperatures of semi-clathrate hydrates, which is valuable for designing materials with specific thermal properties.

Oxidation Reactions

TBANO2 can be used in oxidation reactions, particularly in the conversion of hydroquinones to quinones . Quinones are important compounds in various biological processes and are used in the manufacturing of dyes and pharmaceuticals.

Nitration Reactions

In the presence of other reagents, TBANO2 can facilitate the nitration of phenolic compounds . Nitration is a key step in the synthesis of many active pharmaceutical ingredients and explosives.

Safety And Hazards

Tetrabutylammonium nitrite may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of Tetrabutylammonium nitrite research could involve further exploration of its intermolecular interactions . Additionally, its potential applications in the synthesis of aliphatic nitrocompounds from bromides could be further explored .

properties

IUPAC Name

tetrabutylazanium;nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.HNO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;(H,2,3)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRKDVQQQPFSIY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.N(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181088
Record name Tetrabutylammonium nitrite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium nitrite

CAS RN

26501-54-2
Record name Tetrabutylammonium nitrite
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Record name Tetrabutylammonium nitrite
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Record name Tetrabutylammonium nitrite
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Record name Tetrabutylammonium nitrite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of Tetrabutylammonium nitrite (TBAN) in organic synthesis?

A1: TBAN is a mild and efficient reagent primarily used for the conversion of alcohols, tosylates, and mesylates to their corresponding nitroalkanes. [, ] It also plays a crucial role in deprotecting alkyl N-phenylcarbamates and efficiently deanilidating nucleoside 3′-phosphoranilidates. [, ] Furthermore, TBAN is utilized in the synthesis of esters from ketones, showcasing its ability to activate C-C bonds. []

Q2: How does TBAN facilitate the conversion of tosylates and mesylates into nitroalkanes?

A2: TBAN provides a direct pathway for this transformation under mild conditions. [] While the specific mechanism might vary depending on the substrate, it generally involves nucleophilic substitution, where the nitrite anion from TBAN displaces the tosylate or mesylate leaving group.

Q3: Can you elaborate on the use of TBAN in oligonucleotide synthesis?

A3: TBAN, in conjunction with acetic anhydride, efficiently removes the anilidate protecting group from nucleoside 3′-phosphoranilidates. [] This is a crucial step in oligonucleotide synthesis as it allows for the sequential addition of nucleotides. Importantly, the use of succinylation to protect exocyclic amino groups on the nucleobases ensures compatibility with this reagent system.

Q4: How does TBAN interact with vicinal ditriflates?

A4: Reactions of vicinal ditriflates (derived from methyl 2,6-dideoxy-β-d-hexopyranosides) with TBAN primarily result in two consecutive SN2 substitution reactions. [] Interestingly, these reactions are often accompanied by participation reactions where the newly introduced nitrite group influences the departure of the remaining triflyloxy group.

Q5: How does the presence of TBAN affect the reactivity of iron(III) porphyrin complexes with nitrite?

A5: In the ionic liquid [emim][NTf(2)], the presence of TBAN enables the iron(III) porphyrin complex, (TMPS)Fe(III)(OH), to react with nitrite, a reaction not observed in aqueous solutions. [] This reaction leads to the formation of a nitrite-coordinated complex. Kinetic and thermodynamic studies using TBAN have provided insights into the equilibrium constant and thermodynamic parameters governing nitrite coordination in the ionic liquid environment.

Q6: Are there any known compatibility issues with TBAN?

A6: One study highlighted that even trace amounts of methylimidazole impurities can significantly alter the reaction mechanism when TBAN is used in ionic liquid media. [] Methylimidazole can coordinate to iron(III) porphyrin complexes, changing their spin state and reactivity. This emphasizes the importance of purity when working with TBAN, especially in sensitive systems.

Q7: Has TBAN been used in the development of any specific materials or devices?

A7: While not directly involved in material synthesis, TBAN is a key component in the preparation of a hardmask composition for under-photoresist layers in semiconductor manufacturing. [] The composition, containing an organic silane-based polymer and TBAN among other additives, exhibits excellent pattern reproducibility, storage stability, and adhesion properties, essential for semiconductor device fabrication.

Q8: Beyond its synthetic applications, what other research areas involve TBAN?

A8: TBAN plays a critical role in studying nitrite reduction in non-heme iron systems. [] The reaction of TBAN with a specific iron(II) complex leads to the formation of an iron(III)-oxo species, offering valuable insights into the mechanism of nitrite reduction, particularly in biological systems.

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